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Compound of Interest

Compound Name: Fimepinostat

Cat. No.: B612121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fimepinostat's performance in targeting

the MYC oncogene with alternative therapeutic strategies. Experimental data is presented to

objectively evaluate its mechanism of action and clinical efficacy, particularly in MYC-driven

malignancies.

Fimepinostat: A Dual PI3K and HDAC Inhibitor
Targeting MYC
Fimepinostat (CUDC-907) is an orally available small molecule that dually inhibits

phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] This dual

inhibition leads to the downregulation of MYC, a critical oncogene frequently dysregulated in a

wide range of human cancers.[1][2] The mechanism of MYC suppression by Fimepinostat is
twofold:

PI3K Inhibition: The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and

proliferation. Inhibition of this pathway by Fimepinostat leads to increased degradation of

the MYC protein.[2][3]

HDAC Inhibition: HDAC inhibitors have been shown to decrease MYC mRNA and protein

expression.[4]
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This dual-pronged attack on MYC makes Fimepinostat a promising therapeutic agent for

cancers addicted to this oncogene.

Quantitative Performance Data
The following tables summarize the preclinical and clinical performance of Fimepinostat and

its alternatives in targeting MYC-driven cancers.

Table 1: Preclinical Activity (IC50 Values) of Fimepinostat and Alternatives in MYC-Driven

Cancer Cell Lines
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Drug Class Compound
Cancer
Type

Cell Line(s) IC50 (nM)
Reference(s
)

Dual

PI3K/HDAC

Inhibitor

Fimepinostat

(CUDC-907)

Small Cell

Lung Cancer

NCI-H209,

NCI-H146,

NCI-H69

5.93 - 23.45 [4]

Small Cell

Lung Cancer

(PDX)

-
0.00025 -

0.039
[4]

Hepatocellula

r Carcinoma
Primary HCC 1.7 - 130 [2]

BET

Bromodomai

n Inhibitor

JQ1
Multiple

Myeloma
RPMI-8226 - [5]

ABBV-744

Acute

Myeloid

Leukemia

Various
Low

nanomolar
[6]

NHWD-870 Melanoma A375 2.46 [7]

MYC-MAX

Dimerization

Inhibitor

MYCMI-6
Breast

Cancer
Various 300 - >10,000 [8]

Various

60 human

tumor cell

lines

As low as

500
[9]

Table 2: Quantitative Reduction of MYC Protein Expression
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Compoun
d

Cancer
Type

Cell
Line(s)

Concentr
ation

Duration
MYC
Reductio
n

Referenc
e(s)

Fimepinost

at (CUDC-

907)

Small Cell

Lung

Cancer

B37R2
As low as

10 nM
24 h Observed [4][10]

Small Cell

Lung

Cancer

EN84R2 500 nM 24 h Observed [4][10]

Hepatocell

ular

Carcinoma

SMMC-

7721, HuH-

7

Various 36 h
Suppresse

d
[2]

BET

Bromodom

ain

Inhibitor

JQ1
Multiple

Myeloma
MM.1S 500 nM 1-8 h

Time-

dependent

downregul

ation

Acute

Myeloid

Leukemia

MV4-11 - 4 h

99.8%

mRNA

suppressio

n

[5]

Table 3: Clinical Trial Efficacy in MYC-Altered Malignancies
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Drug
Class

Compoun
d

Cancer
Type

Phase
Patient
Populatio
n

Overall
Respons
e Rate
(ORR)

Referenc
e(s)

Dual

PI3K/HDA

C Inhibitor

Fimepinost

at (CUDC-

907)

Relapsed/

Refractory

DLBCL

Phase 1
MYC-

altered
23% [1]

Relapsed/

Refractory

DLBCL

Phase 1

21

response-

evaluable

patients

43% (9/21) [11]

BET

Bromodom

ain

Inhibitor

ZEN-3694

(in

combinatio

n with

Enzalutami

de)

Metastatic

Castration-

Resistant

Prostate

Cancer

Phase

1b/2a
-

- (Median

rPFS: 9.0

months)

[12]

ZEN-3694

(in

combinatio

n with

Talazoparib

)

Triple-

Negative

Breast

Cancer

(without

gBRCA1/2

mutations)

Phase 1b/2

37 patients

in

expansion

cohort

30% [13][14]

ABBV-744

Relapsed/

Refractory

Acute

Myeloid

Leukemia

Phase 1 30 patients

Limited

efficacy (2

patients

had

reduced

blast

count)

[15]

NHWD-870

Pulmonary

NUT

Carcinoma

Case

Report
1 patient

Complete

Response
[16]
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Direct MYC

Inhibitor

Omomyc

(OMO-103)

Solid

Tumors,

Multiple

Myeloma,

Lymphoma

Phase 1 -

Trial

discontinue

d

[9]

MYC-MAX

Dimerizatio

n Inhibitor

MYCMI-6 - Preclinical - - [8][9]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Protein Expression
Objective: To semi-quantitatively measure the levels of specific proteins (e.g., MYC, p-AKT,

Acetyl-Histone H3) in cell lysates.

Protocol:

Sample Preparation:

Culture cells to the desired confluency and treat with Fimepinostat or alternative inhibitors

at various concentrations and for specific durations.

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA protein assay.

Gel Electrophoresis:

Denature protein lysates by boiling in Laemmli sample buffer.

Load equal amounts of protein per lane onto an SDS-PAGE gel.
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Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

Immunoblotting:

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-

MYC, anti-p-AKT) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Use a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.

Immunohistochemistry (IHC) for Tissue Analysis
Objective: To detect the presence and localization of specific proteins (e.g., MYC) within tissue

sections.

Protocol:

Tissue Preparation:
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Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.

Cut 4-5 µm thick sections and mount on charged glass slides.

Deparaffinization and Rehydration:

Deparaffinize the slides in xylene.

Rehydrate through a graded series of ethanol to water.

Antigen Retrieval:

Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure

cooker or water bath.

Staining:

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding with a protein block solution.

Incubate with the primary antibody (e.g., anti-MYC) overnight at 4°C.

Wash with a wash buffer (e.g., PBS with Tween 20).

Incubate with a HRP-conjugated secondary antibody.

Wash with the wash buffer.

Visualization and Counterstaining:

Apply a DAB substrate-chromogen solution to visualize the antibody binding (brown

precipitate).

Counterstain with hematoxylin to visualize cell nuclei (blue).

Dehydration and Mounting:

Dehydrate the slides through a graded series of ethanol to xylene.
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Mount with a permanent mounting medium and coverslip.

Analysis:

Examine the slides under a light microscope and score the staining intensity and

percentage of positive cells.

Cell Viability Assay (e.g., AlamarBlue or MTT)
Objective: To assess the cytotoxic or cytostatic effects of a compound on a cell population.

Protocol:

Cell Seeding:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Compound Treatment:

Treat cells with a serial dilution of the test compound (e.g., Fimepinostat) for a specified

period (e.g., 72 hours). Include vehicle-only controls.

Viability Assessment:

For AlamarBlue: Add AlamarBlue reagent to each well and incubate for 1-4 hours.

Measure fluorescence or absorbance according to the manufacturer's instructions.

For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation

of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g.,

DMSO or a specialized reagent). Measure the absorbance at the appropriate wavelength.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the dose-response curve and determine the IC50 value (the concentration of the

compound that inhibits cell growth by 50%).
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Visualizing the Mechanism and Workflow
The following diagrams illustrate the key pathways and processes involved in the validation of

Fimepinostat's mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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